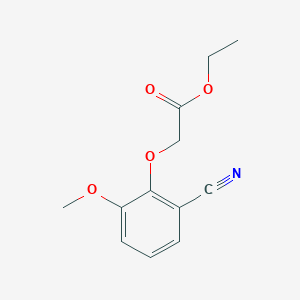

2-(2-Chlorophenoxy)-N-(cyanomethyl)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

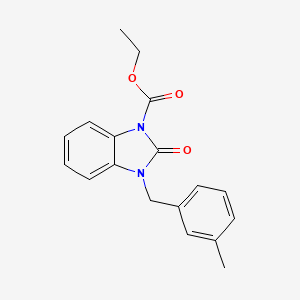

2-(2-Chlorophenoxy)-N-(cyanomethyl)butanamide, also known as miltefosine, is a phospholipid analogue that was first developed as an anti-cancer drug in the 1980s. However, it was later found to have potent activity against a range of parasites, including Leishmania spp., which cause leishmaniasis, a neglected tropical disease that affects millions of people worldwide. Miltefosine is currently the only oral drug available for the treatment of leishmaniasis and has been included in the World Health Organization's List of Essential Medicines since 2015.

Scientific Research Applications

Antioxidant Activity Assessment

The DPPH method is widely used for estimating the antioxidant activity of compounds. This method, based on spectrophotometric measurements, evaluates the antioxidative activity through the reaction with the DPPH radical. Factors such as solvent type and concentration, water content, and ion concentration significantly affect the DPPH reaction kinetics and, consequently, the measured antioxidant activity. Ethyl acetate, dioxane, or metal ions presence can decrease the reaction kinetics between DPPH and antioxidants, highlighting the method's complexity even in simple systems (Dawidowicz, Wianowska, & Olszowy, 2012).

Biodegradation of Herbicides

Pseudomonas azotoformans strain QDZ-1 was identified to degrade cyhalofop-butyl, a widely used herbicide, utilizing it as a carbon source. The strain could also degrade other aryloxyphenoxy propanoate herbicides, indicating a high biodiversity of herbicide-degrading bacteria in agricultural soils. A novel gene, chbH, responsible for this degradation, was identified, highlighting the potential for bioremediation strategies (Nie et al., 2011).

Analytical Detection of Herbicides

A highly selective and sensitive HPLC method with electrochemical detection has been developed to determine trace levels of chlorophenoxy acids, toxic compounds used as herbicides, in ground and drinking water. This method meets the requirements for pesticide limits in water, demonstrating its utility for environmental monitoring (Wintersteiger, Goger, & Krautgartner, 1999).

Synthesis and Reactivity of Cyanamide Compounds

The cyanamide moiety serves as a versatile building block for synthesizing nitrogen-containing heterocycles. Methods for preparing alkyl- and N-acylcyanamides and their reactivity towards nucleophilic additions, cycloadditions, and radical chemistry have been explored, offering insights into novel synthetic pathways for pharmaceuticals and agrochemicals (Larraufie et al., 2012).

Environmental Impacts and Detoxification

Research on chloroprene's in vitro metabolism has identified detoxication pathways involving glutathione and epoxide hydrolase. This study provides insights into the metabolic processes that mitigate the toxicity of chloroprene, an industrial chemical with carcinogenic potential, highlighting the significance of understanding chemical interactions within biological systems for public health (Munter et al., 2003).

Mechanism of Action

Target of Action

The primary target of 2-(2-Chlorophenoxy)-N-(cyanomethyl)butanamide, also known as CBA, is the Transient Receptor Potential Melastatin member 4 (TRPM4) .

Mode of Action

CBA acts as a potent and selective inhibitor of TRPM4 . It inhibits TMEM206 mediated currents .

Biochemical Pathways

Upon activation at low pH, TMEM206 conducts Cl− ions across plasma and vesicular membranes . This contributes to many physiological functions, including cell volume regulation, vesicular acidification, transepithelial transport, and cellular signaling .

Pharmacokinetics

It is known that cba is a cell-penetrant compound , suggesting it can cross cell membranes and reach its target within cells.

Result of Action

CBA demonstrates effective and specific inhibition of TMEM206 . Despite this limitation, CBA is a potent inhibitor for functional studies at pH 4.5 .

Biochemical Analysis

Biochemical Properties

2-(2-Chlorophenoxy)-N-(cyanomethyl)butanamide has been identified as a potent and selective inhibitor of TMEM206 . TMEM206 is a protein that conducts chloride ions across plasma and vesicular membranes . The compound interacts with TMEM206, inhibiting its function .

Cellular Effects

In the context of colorectal cancer cells, this compound has been found to inhibit TMEM206-mediated currents . It does not contribute to acid-induced cell death in these cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of TMEM206 . It binds to TMEM206, preventing the conduction of chloride ions across the plasma and vesicular membranes .

Temporal Effects in Laboratory Settings

The effects of this compound on TMEM206 are potent at low pH, but its inhibitory efficacy is limited at pH 6.0 . This suggests that the compound’s effects may vary depending on the pH conditions in laboratory settings .

properties

IUPAC Name |

2-(2-chlorophenoxy)-N-(cyanomethyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O2/c1-2-10(12(16)15-8-7-14)17-11-6-4-3-5-9(11)13/h3-6,10H,2,8H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQMUQCNBLFUKRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NCC#N)OC1=CC=CC=C1Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-N-[cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2757778.png)

![7-Hydroxy-8-[[4-(2-hydroxyethyl)-1-piperazinyl]methyl]-4-methyl-1-benzopyran-2-one](/img/structure/B2757780.png)

![N-(3-chloro-2-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2757781.png)

![N-[2-(2-fluorophenyl)-4-oxochromen-6-yl]-2,2-dimethylpropanamide](/img/structure/B2757782.png)

![4-(1H-pyrazol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)picolinamide](/img/structure/B2757784.png)

![1-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B2757785.png)

![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-phenoxyacetamide](/img/structure/B2757788.png)

![Methyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2757791.png)